molecular formula C23H26ClN3O2S B11345045 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11345045
M. Wt: 444.0 g/mol
InChI Key: UVYYJAUVFBGBLH-UHFFFAOYSA-N
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Description

2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a chlorophenoxy group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 2-chlorophenol in the presence of a base to form the chlorophenoxyethyl group.

    Introduction of the Sulfanyl Linker: The chlorophenoxyethyl intermediate is then reacted with a thiol compound to introduce the sulfanyl linker.

    Addition of the Piperidine Moiety: Finally, the piperidine group is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linker, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the chlorophenoxy group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the benzodiazole ring or chlorophenoxy group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzodiazole derivatives.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The benzodiazole ring is known to interact with GABA receptors, while the chlorophenoxy group could modulate the activity of certain enzymes. The piperidine moiety might enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
  • 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Uniqueness

Compared to similar compounds, 2-(2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one features a unique combination of functional groups that could confer distinct biological activities and physicochemical properties. The presence of the piperidine moiety, in particular, may enhance its pharmacokinetic profile, making it a more promising candidate for drug development.

Properties

Molecular Formula

C23H26ClN3O2S

Molecular Weight

444.0 g/mol

IUPAC Name

2-[2-[2-(2-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C23H26ClN3O2S/c1-17-10-12-26(13-11-17)22(28)16-27-20-8-4-3-7-19(20)25-23(27)30-15-14-29-21-9-5-2-6-18(21)24/h2-9,17H,10-16H2,1H3

InChI Key

UVYYJAUVFBGBLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4Cl

Origin of Product

United States

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